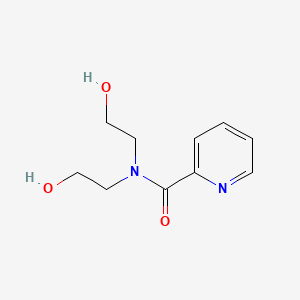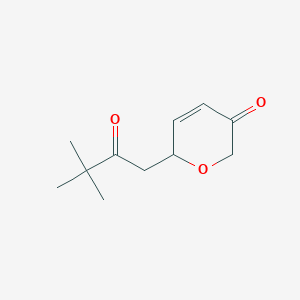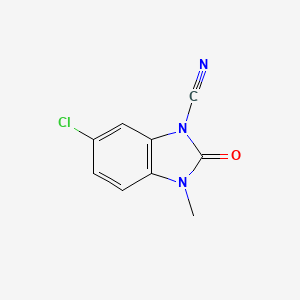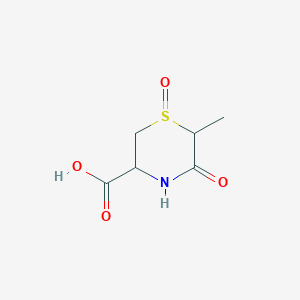
Chloromercury;ditert-butylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromercury;ditert-butylphosphane is a compound that combines mercury with a phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;ditert-butylphosphane typically involves the reaction of chloromercury with ditert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromercury;ditert-butylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury and phosphane derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The chlorine atom in this compound can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromercury;ditert-butylphosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of chloromercury;ditert-butylphosphane involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to chloromercury;ditert-butylphosphane include other mercury-phosphane complexes and organomercury compounds. Examples include:
- Chloromercury;diphenylphosphane
- Chloromercury;dimethylphosphane
- Mercury(II) chloride
Uniqueness
This compound is unique due to the presence of the ditert-butylphosphane ligand, which imparts specific steric and electronic properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other mercury-phosphane complexes.
Eigenschaften
CAS-Nummer |
90054-05-0 |
|---|---|
Molekularformel |
C8H19ClHgP |
Molekulargewicht |
382.25 g/mol |
IUPAC-Name |
chloromercury;ditert-butylphosphane |
InChI |
InChI=1S/C8H19P.ClH.Hg/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ZZNFDBRSNVZCLO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)PC(C)(C)C.Cl[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)

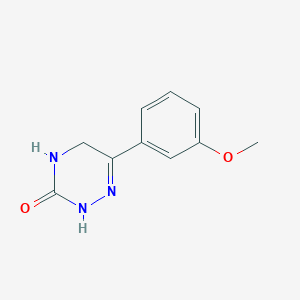
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
